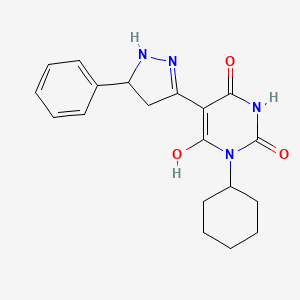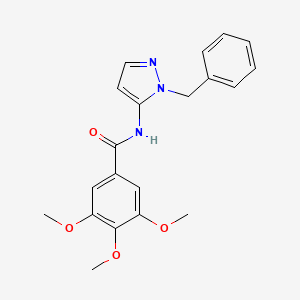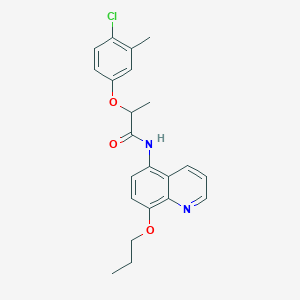
(5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5Z)-3-cyclohexyl-6-hydroxy-5-(5-phenylpyrazolidin-3-ylidene)pyrimidine-2,4(3H,5H)-dione” is a mouthful, but its structure reveals its significance. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the class of pyrimidine derivatives and features a pyrazolidin-3-ylidene moiety. Its intriguing structure hints at potential biological activities.
准备方法
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of cyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization with phenyl isocyanate yields the target compound.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for further investigations.
化学反应分析
Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the pyrimidine ring may yield a dihydropyrimidine derivative.
Substitution: The phenyl group is susceptible to electrophilic aromatic substitution reactions.
- Hydrazine hydrate
- Phenyl isocyanate
Major Products: The major product of the synthetic route described above is the target compound itself.
科学研究应用
Chemistry:
- Catalysis : Investigated as a potential catalyst due to its unique structure.
- Supramolecular Chemistry : Forms interesting complexes with metal ions.
- Anticancer Properties : Some studies suggest its cytotoxic effects against cancer cells.
- Antibacterial Activity : Exhibits antibacterial potential.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
- Dye Synthesis : Used in the preparation of dyes and pigments.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting signaling pathways or enzymatic processes.
相似化合物的比较
While unique in its structure, it shares similarities with other pyrimidine derivatives, such as 5-fluorouracil and cytosine.
属性
分子式 |
C19H22N4O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-6-hydroxy-5-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O3/c24-17-16(15-11-14(21-22-15)12-7-3-1-4-8-12)18(25)23(19(26)20-17)13-9-5-2-6-10-13/h1,3-4,7-8,13-14,21,25H,2,5-6,9-11H2,(H,20,24,26) |
InChI 键 |
WSGJJTLPBOHKNO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=C(C(=O)NC2=O)C3=NNC(C3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11328116.png)
![2-(2-methylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11328118.png)

![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)
![ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11328140.png)

![Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate](/img/structure/B11328145.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11328151.png)
![Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11328167.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B11328184.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B11328188.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone](/img/structure/B11328196.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11328200.png)
![3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11328207.png)
